molecular formula C23H28N2O2 B2635561 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide CAS No. 946221-24-5

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide

Cat. No.: B2635561
CAS No.: 946221-24-5
M. Wt: 364.489
InChI Key: FVVFKBWIQHSFHI-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.489. The purity is usually 95%.
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Scientific Research Applications

Diuretic and Antihypertensive Activities

  • A study by Landriani et al. (1989) synthesized a series of N-substituted tetrahydroquinolines, which showed notable diuretic activity. These compounds were evaluated for their potential diuretic and antihypertensive activities, although they did not exhibit antihypertensive properties (Landriani et al., 1989).

Antifungal Activity

  • Surikova et al. (2010) reported the synthesis of compounds with a 2-oxoquinoline structure, which demonstrated antifungal activity against Candida albicans. The study highlighted the potential of these compounds in developing new antifungal agents (Surikova et al., 2010).

Pharmaceutical Chemistry

  • Research conducted by Kharchenko et al. (1987) focused on the crystal and molecular structure of a similar tetrahydroquinoline derivative, contributing to the understanding of the chemical properties and potential pharmaceutical applications of these compounds (Kharchenko et al., 1987).

Synthesis and Characterization

  • A study by Elmes and Swan (1969) involved the synthesis of benzofuro[2,3-g]isoquinoline derivatives, including tetrahydroquinolines. This research contributed to the methods of synthesizing and characterizing these compounds (Elmes & Swan, 1969).

Analgesic and Anti-Inflammatory Effects

  • Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory activities of a tetrahydroisoquinoline derivative. This compound showed potential for use in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

Metabolic Studies

  • A study by Umehara et al. (2009) identified metabolites of a tetrahydroisoquinoline derivative in human urine, plasma, and feces, providing insights into the metabolic pathways and potential therapeutic applications of these compounds (Umehara et al., 2009).

Properties

IUPAC Name

2,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-15(2)11-12-25-21-9-8-19(14-18(21)7-10-22(25)26)24-23(27)20-13-16(3)5-6-17(20)4/h5-6,8-9,13-15H,7,10-12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVFKBWIQHSFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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